Bromophosphonitrile

Infrared Spectroscopy Phosphazene Chemistry Halogen-Dependent Bonding

Bromophosphonitrile, systematically referred to as phosphonitrilic bromide or azanylidyne(dibromo)-λ⁵-phosphane and represented by the molecular formula Br₂NP (MW 204.79 g/mol), belongs to the class of phosphonitrilic halides. It is most commonly encountered as the cyclic trimer (NPBr₂)₃ (hexabromocyclotriphosphazene, CAS 13701-85-4), alongside higher oligomers such as the tetramer (NPBr₂)₄ and pentamer (NPBr₂)₅, all of which share the same empirical formula.

Molecular Formula Br2NP
Molecular Weight 204.79 g/mol
CAS No. 34008-27-0
Cat. No. B12642092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromophosphonitrile
CAS34008-27-0
Molecular FormulaBr2NP
Molecular Weight204.79 g/mol
Structural Identifiers
SMILESN#P(Br)Br
InChIInChI=1S/Br2NP/c1-4(2)3
InChIKeyCUBUDSGNDIZILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromophosphonitrile (CAS 34008-27-0) Procurement-Quality Evidence Guide: Physicochemical Identity & Comparator Landscape


Bromophosphonitrile, systematically referred to as phosphonitrilic bromide or azanylidyne(dibromo)-λ⁵-phosphane and represented by the molecular formula Br₂NP (MW 204.79 g/mol), belongs to the class of phosphonitrilic halides . It is most commonly encountered as the cyclic trimer (NPBr₂)₃ (hexabromocyclotriphosphazene, CAS 13701-85-4), alongside higher oligomers such as the tetramer (NPBr₂)₄ and pentamer (NPBr₂)₅, all of which share the same empirical formula [1]. The compound serves as a reactive intermediate for synthesizing mixed halophosphazenes, a dual-action bromine-phosphorus getter precursor in tungsten-halogen lamp technology, and a building block for flame-retardant phosphonitrilate derivatives [2]. Its closest in-class analogs are the chloro (NPCl₂)₃, fluoro (NPF₂)₃, and iodo derivatives, as well as alternative halogen dose sources such as iodoform (CHI₃).

Why Generic Substitution of Bromophosphonitrile (CAS 34008-27-0) by Other Phosphonitrilic Halides or Halogen Sources Is Scientifically Unsound


Phosphonitrilic halides cannot be interchanged as drop-in replacements because their core physical, spectroscopic, and application-level properties diverge in quantitatively predictable yet operationally consequential ways. The P–N stretching frequency shifts systematically from 1295 cm⁻¹ (F) → 1215 cm⁻¹ (Cl) → 1200 cm⁻¹ (Br), reflecting halogen-dependent π-delocalization that directly affects reactivity in nucleophilic substitution [1]. In lamp applications, bromophosphonitrile uniquely delivers both a phosphorus getter and a reactive bromine buffer from a single involatile solid, eliminating the metering precision problem that plagues separate phosphorus-plus-halogen approaches and yielding a documented 35% lamp-life improvement [2]. The crystal structure of (NPBr₂)₃ is isomorphous with (NPCl₂)₃, yet the bromo derivative's lower thermal stability and distinct fragmentation pathway—preferential Br loss rather than ring rupture—dictate different handling protocols and synthetic windows [3]. These measurable divergences mean that substituting the bromo compound with the chloro or fluoro analog without re-optimizing every downstream parameter leads to empirically demonstrated failures in product performance.

Quantitative Differentiation Evidence: Bromophosphonitrile (CAS 34008-27-0) vs. In-Class Comparators


Gas-Phase IR ν(PN) Stretching Frequency: (NPBr₂)₃ vs. (NPCl₂)₃ and (NPF₂)₃

The in-plane P–N stretching mode ν₇(E′) of trimeric phosphonitrilic halides exhibits a halogen-dependent frequency shift that quantifies the extent of π-electron delocalization in the phosphazene ring. Gas-phase FTIR spectra of the three trimers show ν(PN) bands at 1295 cm⁻¹ for (NPF₂)₃, 1215 cm⁻¹ for (NPCl₂)₃, and 1200 cm⁻¹ for (NPBr₂)₃ [1]. The 15 cm⁻¹ red shift from chloro to bromo represents reduced P–N bond order in the bromo derivative, consistent with weaker dπ–pπ bonding when bromine substitutes for chlorine, and this directly affects the compound's reactivity toward nucleophiles in substitution chemistry.

Infrared Spectroscopy Phosphazene Chemistry Halogen-Dependent Bonding

Tungsten-Halogen Lamp Life Extension: Bromophosphonitrile Getter vs. Conventional Halogen Dosing

Bromophosphonitrile, introduced as an involatile solid solution in a non-polar solvent, dissociates under filament heat to simultaneously release phosphorus (as an oxygen getter) and bromine (as the regenerative halogen). In automotive lamp trials, this single-source dual-action approach achieved a 35% improvement in lamp life compared to conventional separate phosphorus-plus-halogen dosing methods [1]. The critical innovation is that bromophosphonitrile delivers the getter concentration with the same precision as the halogen concentration, solving the long-standing metering problem that previously required complex manufacturing steps.

Tungsten-Halogen Lamp Technology Getter Chemistry Incandescent Lighting

Electron-Impact Fragmentation Pathway: (NPBr₂)₃ vs. Higher Oligomers and Chloro Analogs

Under electron impact, the bromophosphonitrile trimer (NPBr₂)₃ and tetramer (NPBr₂)₄ both exhibit a dominant fragmentation pathway involving preferential loss of a bromine atom from the molecular ion, yielding [M–Br]⁺ as the base peak [1]. In contrast, the hexamer (NPBr₂)₆ shows a fundamentally different behavior: the base peak shifts to the P₃N₃Br₅⁺ ion, a ring-contracted species, demonstrating that hexameric bromophosphonitrile preferentially undergoes ring contraction via PN-unit loss rather than simple bromine elimination [1]. Furthermore, mixed chlorobromotriphosphonitriles (P₃N₃ClₓBr₆₋ₓ) show base peaks corresponding to Br loss specifically, not Cl loss, establishing bromine as the thermodynamically favored leaving group under electron impact compared to chlorine [2].

Mass Spectrometry Fragmentation Chemistry Phosphazene Oligomers

Crystal Structure Isomorphism: Trimeric Bromophosphonitrile vs. Trimeric Chlorophosphonitrile

An X-ray two-dimensional analysis established that trimeric phosphonitrilic bromide, (NPBr₂)₃, is isomorphous with trimeric phosphonitrilic chloride, (NPCl₂)₃, as originally determined by Bode [1]. Both crystallize with the same space group and analogous packing arrangement despite the significantly larger covalent radius of bromine (1.20 Å) versus chlorine (0.99 Å). This isomorphism is non-trivial: it means the bromo trimer can serve as a direct structural surrogate for the chloro trimer in solid-state derivatization studies while providing heavier-atom contrast for crystallographic phasing. The pentameric bromophosphonitrile, by comparison, is distorted from ideal D₅ₕ symmetry toward the C₂ᵥ structure found for pentameric chloride, as evidenced by certain IR and Raman coincidences [2].

X-ray Crystallography Solid-State Chemistry Isomorphous Series

Synthesis Purity: Halogen Cross-Contamination Controlled by Bromophosphonitrile Solvent Selection

Bromophosphonitrile synthesis from phosphorus pentabromide and ammonium bromide is highly solvent-dependent with respect to product purity. When prepared in 1,1,2,2-tetrachloroethane, the resulting bromophosphonitrile oligomers are contaminated with chlorine-containing compounds arising from solvent participation. Switching the reaction medium to 1,2-dibromoethane eliminates this halogen cross-contamination, yielding pure (PNBr₂)₃, (PNBr₂)₄, (PNBr₂)₅, and the previously unreported hexamer P₆N₆Br₁₂ [1]. This purity differential directly affects the suitability of the product for subsequent derivatization: chlorine-contaminated bromophosphonitrile produces mixed chloro-bromo phosphazene products that compromise the homogeneity required for polymer synthesis and spectroscopic characterization.

Synthetic Chemistry Oligomer Purification Solvent Effects

Validated Research and Industrial Application Scenarios for Bromophosphonitrile (CAS 34008-27-0)


Tungsten-Halogen Lamp Manufacturing: Single-Source Phosphorus Getter and Bromine Buffer Dosing

Bromophosphonitrile replaces separate phosphorus getter and halogen dose components in tungsten-halogen lamp production. The involatile solid is introduced as a solution in a volatile, non-polar solvent and dissociates under filament heating to release phosphorus (oxygen getter) and bromine (regenerative halogen cycle) in precisely stoichiometric proportion. This approach has been demonstrated to extend automotive lamp life by 35% compared to conventional separate-dosing methods, while simultaneously simplifying the manufacturing process to the point where conventional lamp machinery can be used [1]. Procurement for lamp manufacturing should specify bromophosphonitrile of adequate purity to avoid introducing non-volatile residues that would deposit on the bulb envelope.

Mixed Chlorobromotriphosphonitrile Synthesis via Mercury(II) Chloride Reaction for NMR-Standardized Product Development

Trimeric bromophosphonitrile reacts with mercury(II) chloride to yield non-geminally substituted mixed chlorobromotriphosphonitriles (P₃N₃ClₓBr₆₋ₓ) that are separable by gas-liquid chromatography and characterizable by ³¹P NMR and IR spectroscopy [1]. The non-geminal substitution pattern—confirmed by ³¹P NMR—is critical for applications requiring regiochemically defined phosphazene intermediates. The demonstrated 15 cm⁻¹ P–N frequency offset between (NPBr₂)₃ (1200 cm⁻¹) and (NPCl₂)₃ (1215 cm⁻¹) provides a spectroscopic quality-control marker for monitoring the extent of halogen exchange [2]. Users sourcing bromophosphonitrile for mixed-halide synthesis should verify the absence of chlorine contamination from the synthetic solvent (i.e., demand dibromoethane-based production).

Mass Spectrometric Quality Control of Bromophosphonitrile Oligomer Distribution

The electron-impact mass spectrum of bromophosphonitrile provides an unambiguous diagnostic of oligomer distribution. The trimer yields [M–Br]⁺ as base peak; the hexamer uniquely produces P₃N₃Br₅⁺ via ring contraction [1]. This fragmentation fingerprint enables rapid verification of whether a supplied batch matches the ordered oligomer specification. For procurement, this means that an MS-based certificate of analysis demonstrating the correct base-peak pattern is a defensible acceptance criterion that cannot be satisfied by the chloro analog, whose fragmentation pattern differs both in base-peak identity and in the relative intensity of halogen-loss ions.

Flame-Retardant Phosphonitrilate Derivative Synthesis

Bromophosphonitrile serves as the precursor for bromine-containing phosphonitrilate flame retardants, including brominated allyl phosphonitrilate and 2,3-dibromopropyl phosphonitrilate, which have been applied to cotton fabrics as durable flame-retardant finishes [1]. The dual bromine-phosphorus content of these derivatives provides both gas-phase radical quenching (Br) and condensed-phase char promotion (P), a synergistic mechanism that single-halogen or phosphorus-only retardants cannot replicate. Procurement for flame-retardant development should specify bromophosphonitrile with defined oligomer composition, as the degree of polymerization of the starting phosphonitrilic halide influences the molecular weight and fabric-hand properties of the final phosphonitrilate polymer.

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